molecular formula C4HCl2FO2S2 B1649911 4,5-Dichlorothiophene-2-sulfonyl fluoride CAS No. 108158-06-1

4,5-Dichlorothiophene-2-sulfonyl fluoride

Cat. No.: B1649911
CAS No.: 108158-06-1
M. Wt: 235.1
InChI Key: CTFSVTLSIBOOMZ-UHFFFAOYSA-N
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Description

4,5-Dichlorothiophene-2-sulfonyl fluoride (CAS 108158-06-1) is a high-value organosulfur reagent featuring a reactive sulfonyl fluoride motif. With a molecular formula of C 4 HCl 2 FO 2 S 2 and a molecular weight of 235.07 g/mol, this compound is characterized as a yellow to colorless liquid at room temperature and should be sealed and stored in a dry environment at 20-22°C to maintain stability . This compound is primarily used in chemical biology and medicinal chemistry as a versatile connector for the assembly of sulfonyl-linked small molecules with proteins or nucleic acids . Its core research value lies in its application in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, a powerful and complementary approach to traditional copper-click reactions. This enables robust ligation to create bioconjugates, probe protein function, and develop covalent inhibitors, offering a stable alternative to amide and phosphate group linkers . The compound presents specific handling and safety considerations. It is classified with the signal word "Danger" and carries hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . Researchers should consult the material safety data sheet and adhere to strict safety protocols. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichlorothiophene-2-sulfonyl fluoride
Source PubChem
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InChI

InChI=1S/C4HCl2FO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSVTLSIBOOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273407
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Molecular Weight

235.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

108158-06-1
Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Record name 4,5-Dichloro-2-thiophenesulfonyl fluoride
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Record name 108158-06-1
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Synthetic Methodologies for 4,5 Dichlorothiophene 2 Sulfonyl Fluoride and Analogous Thiophene Sulfonyl Fluorides

5 Radical-Mediated Fluorosulfonylation

Emerging as a powerful and concise strategy, radical-mediated fluorosulfonylation provides direct access to sulfonyl fluorides, including those that are difficult to synthesize using traditional cross-coupling methods. researchgate.netrsc.orgnih.gov This approach relies on the generation of the highly reactive fluorosulfonyl radical (FSO₂•). researchgate.netrsc.org

1 Generation and Reactivity of Fluorosulfonyl Radicals

The fluorosulfonyl radical (FSO₂•) is an unstable and historically elusive species. rsc.orgrsc.org Recent advances have led to the development of suitable precursors that can generate this radical under controlled conditions. researchgate.netrsc.org One of the first practical precursors reported was sulfuryl chlorofluoride (FSO₂Cl), which can generate FSO₂• under photoredox catalysis. rsc.orgrsc.org

More recently, solid-state, bench-stable reagents have been introduced, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. researchgate.netnih.govechemi.com These compounds serve as effective FSO₂ radical precursors under photoredox conditions, offering advantages in handling and storage over the gaseous FSO₂Cl. echemi.com The generation of the fluorosulfonyl radical from these precursors allows for its subsequent addition to various unsaturated systems. rsc.orgnih.gov The reactivity of the FSO₂• radical enables the direct introduction of the fluorosulfonyl group into complex molecules, often with high efficiency and functional group tolerance. rsc.org

2 Functionalization of Unsaturated Hydrocarbons (e.g., Alkenes, Alkynes)

Radical fluorosulfonylation has proven particularly effective for the functionalization of unactivated alkenes and alkynes. nih.govresearchgate.net Photoredox-catalyzed reactions using FSO₂Cl or FABI enable the addition of the fluorosulfonyl radical across carbon-carbon multiple bonds, providing a novel and general route to valuable alkenyl and aliphatic sulfonyl fluorides. nih.govnih.gov

For example, the radical hydro-fluorosulfonylation of alkenes using FABI as the radical precursor yields aliphatic sulfonyl fluorides. nih.govresearchgate.net This method is notable for its applicability to the late-stage modification of complex molecules like natural products and peptides. nih.gov When applied to alkynes, the same system can produce alkenylsulfonyl fluorides, often with high Z-selectivity, which is a significant challenge for other synthetic methods. nih.govresearchgate.net

Another innovative approach involves the vicinal addition of a fluorosulfonyl group and a trifluoromethyl group to alkynes. rsc.orgnih.govrsc.org In this process, an alkoxy- or fluorosulfonyl radical, generated via an addition-fragmentation pathway involving allylsulfonyl reagents, adds to an alkyne to form a vinyl radical. rsc.orgnih.gov This intermediate is then trapped, providing access to highly functionalized tetra-substituted alkenes that are valuable for drug discovery and click chemistry applications. rsc.orgnih.gov These radical-based methods expand the toolbox for synthesizing diverse sulfonyl fluorides and could potentially be adapted for the direct fluorosulfonylation of thiophene (B33073) derivatives.

Table 2: Examples of Radical-Mediated Functionalization
EntrySubstrateRadical PrecursorMethodProduct TypeKey FeatureReference
1Unactivated AlkenesFABIRadical Hydro-fluorosulfonylationAliphatic Sulfonyl Fluoride (B91410)Applied to late-stage modification nih.gov, researchgate.net
2AlkynesFABIRadical Hydro-fluorosulfonylationAlkenylsulfonyl FluorideHigh Z-selectivity nih.gov, researchgate.net
3AlkenesFSO₂ClPhotoredox CatalysisAlkenyl Sulfonyl FluorideAccess to challenging structures nih.gov
4Aryl Alkyl AlkynesAllylsulfonyl fluoride / CF₃ sourceRadical Addition/FragmentationTetra-substituted Alkenylsulfonyl FluorideVicinal trifluoromethyl-fluorosulfonylation nih.gov, rsc.org

Electrochemical and Other Emerging Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of novel methods for creating sulfonyl fluorides, including electrochemical approaches that offer mild and environmentally friendly alternatives to traditional reagents. thieme.denih.govnih.gov

An electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) has been established as a green and mild protocol for synthesizing a broad range of sulfonyl fluorides. nih.govnih.gov This method avoids the need for additional oxidants or catalysts. nih.gov The reaction proceeds by anodically oxidizing thiols or disulfides in the presence of KF, which serves as an inexpensive and safe fluoride source. thieme.denih.gov The process has demonstrated wide substrate scope, proving effective for alkyl, benzyl, aryl, and heteroaryl thiols. nih.govnih.gov For instance, the electrochemical synthesis was initially discovered when researchers observed traces of a sulfonyl fluoride byproduct during an electrochemical synthesis of sulfonamides. thieme.de By optimizing the reaction conditions, selective formation of the sulfonyl fluoride was achieved. thieme.de The use of a continuous-flow reactor can significantly accelerate the reaction, reducing reaction times from hours in a batch setup to just minutes in flow. thieme.detue.nl This flow process is also scalable and can be directly connected to subsequent reactions, such as Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, without needing to isolate the intermediate product. tue.nl

Synthesis from Sulfones via C-S Bond Fragmentation

A visible-light-mediated synthesis provides a pathway to sulfonyl fluorides from arylazo sulfones. researchgate.net In this method, K2S2O5 is utilized as the sulfonyl source and N-fluorobenzenesulfonimide (NFSI) acts as the fluorine source. researchgate.net This approach highlights the conversion of a sulfone derivative into a sulfonyl fluoride, representing a strategy involving the cleavage and functionalization of a pre-existing sulfur-containing scaffold. researchgate.net

Conversion from Aryltriazenes

A novel, catalyst-free, one-pot method has been developed for the synthesis of sulfonyl fluorides from aryltriazenes. researchgate.netbohrium.com This multicomponent reaction employs aryltriazenes, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the SO2 source, and N-fluorobenzenesulfonimide (NFSI) as the fluorine source in the presence of trifluoroacetic acid (TFA). researchgate.netbohrium.com The reaction proceeds under simple conditions and demonstrates a broad tolerance for various functional groups, leading to high yields of the desired sulfonyl fluorides. researchgate.netbohrium.com This method is considered an efficient and practical strategy for preparing these valuable compounds. researchgate.net While aryltriazenes are stable precursors, this method circumvents the use of inherently unstable aryl diazonium salts that often require stringent storage conditions. researchgate.net

Table 1: Synthesis of Aryl Sulfonyl Fluorides from Aryltriazenes This table summarizes the reaction conditions and yields for the catalyst-free, one-pot synthesis of various sulfonyl fluorides from aryltriazenes.

Aryltriazene SubstrateReagentsSolventYield (%)Reference
PhenyltriazeneDABSO, NFSI, TFADCMHigh researchgate.net
4-MethylphenyltriazeneDABSO, NFSI, TFADCMHigh researchgate.net
4-MethoxyphenyltriazeneDABSO, NFSI, TFADCMHigh researchgate.net
4-ChlorophenyltriazeneDABSO, NFSI, TFADCMHigh researchgate.net

Synthesis of the Dichlorothiophene Core and its Functionalization

The construction of the 4,5-dichlorothiophene scaffold is a critical precursor to the final target molecule. This involves forming the thiophene ring itself and then introducing the chlorine atoms and the sulfonyl fluoride group in a controlled manner.

Cyclization and Annulation Routes for Thiophene Derivatives

The synthesis of the thiophene ring can be achieved through various cyclization and annulation strategies. These methods often involve building the ring from acyclic precursors containing sulfur and an appropriate carbon backbone. mdpi.com

One efficient protocol involves a [3 + 2] cycloaddition/annulation reaction between a β-oxodithioester and a dialkyl acetylenedicarboxylate, promoted by 4-dimethylaminopyridine (B28879) (DMAP). acs.org This method rapidly produces highly functionalized thiophenes at room temperature. acs.org Other routes include the metal-free cyclization of 4-en-1-yn-3-yl acetates, which proceed through an in-situ generated (Z)-2-en-4-yne-1-thiolate intermediate. mdpi.com Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is another effective method for forming substituted thiophenes. mdpi.com

Annulation strategies, often involving elemental sulfur, provide another direct entry to the thiophene core. organic-chemistry.org For example, a trisulfur (B1217805) radical anion (S3•-), generated from elemental sulfur, can react with 1,3-diynes to yield thiophene derivatives. organic-chemistry.org A recently developed "stitching thienannulation" strategy also uses this trisulfur radical anion to construct ladder-type fused thiophene systems. researchgate.net

Table 2: Selected Cyclization and Annulation Strategies for Thiophene Synthesis This table outlines various methods for constructing the thiophene ring, highlighting the precursors and key reagents.

Precursor(s)Key Reagents/CatalystReaction TypeReference
β-Oxodithioester + Dialkyl acetylenedicarboxylateDMAP[3+2] Cycloaddition/Annulation acs.org
1-Mercapto-3-yn-2-olsPdI2 / KIHeterocyclodehydration mdpi.com
1,3-DiynesS8, NaOtBuSulfur Annulation organic-chemistry.org
AlkynolsS8Dehydration/Sulfur Cyclization organic-chemistry.org
Alkynyl DiolsI2/Na2S2O3Bisulfur Cyclization researchgate.net

Regioselective Halogenation Strategies for Dichlorothiophenes

Achieving the specific 4,5-dichloro substitution pattern on the thiophene ring requires regioselective halogenation methods. The controlled generation of an active halogenating species, such as [X]⁺, is key to the success of these reactions. researchgate.net Systems like oxone-halide can be used to generate the electrophilic halogen source in a controlled manner. researchgate.net For more complex systems, hypervalent iodine(III) reagents are employed to facilitate regioselective halogenation under mild, often aqueous, conditions. nih.gov For example, a combination of a potassium halide salt and a hypervalent iodine(III) reagent like Phenyliodine(III) diacetate (PIDA) can cleanly and efficiently halogenate heteroaromatic compounds at specific positions. nih.gov Mechanistic studies suggest these reactions proceed via an electrophilic substitution pathway, where the hypervalent iodine reagent first activates the halide salt. nih.gov The precise conditions and directing groups on the thiophene precursor would be manipulated to direct chlorination to the desired positions.

Integration of Sulfonyl Fluoride Moiety onto Dichlorothiophene Scaffolds

Once the 4,5-dichlorothiophene core is synthesized, the final step is the introduction of the sulfonyl fluoride group at the 2-position. A common and direct method is the conversion of the corresponding sulfonyl chloride. The precursor, 4,5-dichlorothiophene-2-sulfonyl chloride, can be transformed into 4,5-dichlorothiophene-2-sulfonyl fluoride via a simple halogen exchange reaction. quinoline-thiophene.com This is typically achieved using a fluoride source like potassium fluoride (KF) or potassium bifluoride (KHF2). rhhz.netorganic-chemistry.org The use of a biphasic water/acetone (B3395972) mixture with KF is a simple and mild method for this conversion. organic-chemistry.org

Alternatively, the sulfonyl fluoride group can be built from other functionalities on the dichlorothiophene ring. mdpi.com

From Thiols : A 4,5-dichlorothiophene-2-thiol could be oxidized in the presence of a fluoride source. For example, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite (B82951) to form sulfonyl chlorides, which are then treated with KHF2 to yield the sulfonyl fluoride. mdpi.com The direct electrochemical oxidation of a thiol with KF is also a viable, modern approach. nih.gov

From Halides : A palladium-catalyzed sulfonylation of 2-bromo-4,5-dichlorothiophene using DABSO as an SO2 source, followed by in-situ electrophilic fluorination with a reagent like NFSI, can install the sulfonyl fluoride group directly. rhhz.net

From Sulfonic Acids : If 4,5-dichlorothiophene-2-sulfonic acid is available, it can be converted to the sulfonyl fluoride. nih.govrsc.orgnih.gov One method involves a two-step, one-pot process using cyanuric chloride for chlorination, followed by a fluorine-chlorine exchange with KHF2. rhhz.netnih.gov

Recently, β-chloro alkenylsulfonyl fluorides have been introduced as versatile hubs for synthesizing a wide array of sulfonyl fluorides, demonstrating the power of using a functionalized sulfonyl fluoride intermediate for further chemical transformations. nih.govresearchgate.net

Reactivity Profile and Mechanistic Investigations of 4,5 Dichlorothiophene 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful class of click reactions, valued for the unique balance of stability and reactivity inherent in the sulfonyl fluoride (–SO₂F) functional group. nih.govscribd.com The compound 4,5-Dichlorothiophene-2-sulfonyl fluoride, as a heteroaryl sulfonyl fluoride, is a substrate for this chemistry. The core of SuFEx lies in the robust nature of the S(VI)-F bond, which is thermodynamically stable and kinetically inert to many common reaction conditions, including hydrolysis, oxidation, and reduction. nih.govsigmaaldrich.com However, this latent reactivity can be "unleashed" under specific conditions, allowing for highly selective and efficient bond formation. nih.govnih.gov

The fundamental principle of SuFEx chemistry revolves around the controlled activation of the highly stable sulfur-fluorine bond for reaction with specific nucleophiles. nih.gov Unlike sulfonyl chlorides, which are broadly reactive, sulfonyl fluorides like this compound are remarkably stable in aqueous environments and resistant to reduction because the S-F bond cleavage is exclusively heterolytic. sigmaaldrich.comrsc.org This stability is a key feature, preventing non-specific reactions in complex chemical or biological settings. nih.gov

Activation for the exchange reaction typically requires a catalyst, such as an organic base or a fluoride source, which facilitates the departure of the fluoride leaving group. nih.gov The reaction is highly selective for potent nucleophiles such as phenols, certain amines, and their silyl-protected variants, while showing minimal reactivity towards water or alcohols in the absence of a strong base. nih.govresearchgate.net This high degree of selectivity allows for the precise and predictable formation of sulfonate esters or sulfonamides. sigmaaldrich.com This "on/off" nature, where a stable bond becomes reactive only in the presence of a specific trigger and a suitable nucleophilic partner, is the cornerstone of its utility and "click chemistry" designation. nih.govnih.gov

In the context of chemical biology, the sulfonyl fluoride warhead is a privileged electrophile capable of reacting with a range of nucleophilic amino acid side chains, not just the canonical serine. rsc.orgrsc.org The reactivity of this compound is directed toward context-specific serine, threonine, lysine (B10760008), tyrosine, cysteine, and histidine residues within protein binding sites. rsc.orgsigmaaldrich.com

The reaction with the hydroxyl groups of serine, threonine, and tyrosine, or the ε-amino group of lysine, results in the formation of highly stable sulfonate ester and sulfonamide linkages, respectively. nih.govucsf.edu In contrast, the initial adducts formed with the thiol of cysteine (a thiosulfonate ester) and the imidazole (B134444) of histidine can be labile and may undergo subsequent collapse. nih.govucsf.edu

The intrinsic reactivity with N-acetylated amino acids at physiological pH has been shown to follow the general order: Histidine < Lysine < Tyrosine < Cysteine. nih.gov However, this order is heavily influenced by the specific protein microenvironment.

Table 1: Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

Amino Acid Residue Nucleophilic Group Resulting Covalent Linkage Adduct Stability Reference
Serine Hydroxyl (-OH) Sulfonate Ester Stable rsc.orgrsc.org
Threonine Hydroxyl (-OH) Sulfonate Ester Stable rsc.orgucsf.edu
Lysine Amine (-NH₂) Sulfonamide Stable nih.govucsf.edu
Tyrosine Phenolic Hydroxyl (-OH) Sulfonate Ester Stable nih.govucsf.edu
Cysteine Thiol (-SH) Thiosulfonate Ester Generally Unstable nih.govucsf.edu
Histidine Imidazole N-Sulfonyl Imidazole Potentially Labile nih.govucsf.edu

The reactivity of a sulfonyl fluoride electrophile like this compound is not solely dependent on its intrinsic properties but is profoundly influenced by the local protein microenvironment. nih.gov In protein-ligand interactions, SuFEx reactions often follow a two-step mechanism: initial non-covalent binding followed by the irreversible covalent bond formation. nih.govnih.gov Consequently, factors that enhance binding affinity can significantly increase the observed reaction rate. nih.govnih.gov

The specific architecture of a protein's binding site dictates the "context-dependent" reactivity of the amino acid nucleophiles. nih.gov Key influencing factors include:

pH: The pH of the local environment can dramatically alter reaction kinetics. For instance, a more basic environment (e.g., pH 8.8 vs. 7.4) increases the deprotonation of nucleophiles like lysine and tyrosine, thereby enhancing their reactivity toward the sulfonyl fluoride. researchgate.net In one study, the SuFEx rate for a lysine residue increased five-fold when the pH was raised from 7.4 to 8.8. researchgate.net

pKa Perturbation: The pKa of an amino acid side chain can be significantly lowered within a protein active site due to proximity to other charged or polar residues. ucsf.edu This increases the concentration of the more nucleophilic deprotonated form at physiological pH, accelerating the SuFEx reaction.

Hydrogen Bonding: The protein microenvironment can facilitate the reaction by forming hydrogen bonds with the sulfonyl oxygen atoms or the fluoride leaving group. nih.gov This interaction can polarize the S-F bond, increasing the electrophilicity of the sulfur atom and pre-organizing the reactants for a more efficient, templated conjugation. nih.gov

A defining characteristic of SuFEx chemistry is its exceptional orthogonality. nih.gov The sulfonyl fluoride group is unreactive toward most biological functional groups under physiological conditions, allowing it to coexist with other reactive handles. sigmaaldrich.com This chemoselectivity enables its use in complex biological systems with minimal off-target reactions. nih.govnih.gov

The orthogonality has been demonstrated in dual-functionalization strategies where SuFEx is performed alongside other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted oxidation-controlled cyclooctyne-quinone cycloaddition (SPOCQ), without interference. d-nb.inforesearchgate.netwur.nl This allows for the sequential and specific attachment of different molecules to a single platform. d-nb.info The high chemoselectivity is further evidenced by experiments where a SuFEx-capable nanobody showed no off-target cross-linking when incubated in human serum, highlighting its suitability for in vivo applications. nih.govnih.gov

Radical Reactivity and Addition Reactions

Beyond its utility in SuFEx chemistry, the sulfonyl fluoride moiety can participate in radical-mediated reactions. The generation of a sulfonyl radical from a sulfonyl fluoride precursor opens up alternative pathways for carbon-sulfur bond formation. nih.govrsc.org

The addition of sulfonyl radicals to unsaturated carbon-carbon bonds is a valuable method for synthesizing highly functionalized organosulfur compounds. nih.govrsc.org For a compound like this compound, this involves the generation of the corresponding 4,5-dichlorothiophene-2-sulfonyl radical. This is often achieved under photoredox conditions, where a photocatalyst, upon excitation by light, initiates a single-electron transfer to generate the radical species from a suitable precursor. nih.govnih.gov

This thiophene-2-sulfonyl radical can then add across the double bond of an olefin or the triple bond of an alkyne. nih.govnih.gov In the case of olefins, this process can lead to vinyl sulfonyl fluorides. nih.govthieme-connect.de The reaction is compatible with a wide range of olefins, including terminal, internal, cyclic, and electron-rich substrates. nih.govresearchgate.net

For alkynes, the radical addition results in a vinyl radical intermediate, which can be trapped to yield highly substituted vinyl sulfonyl fluorides. nih.govrsc.org This method provides access to complex molecular architectures that are challenging to synthesize via other routes. nih.gov The versatility of these radical reactions allows for the late-stage functionalization of complex molecules, demonstrating potential in drug discovery and materials science. rsc.org

Table 2: Representative Radical Fluorosulfonylation of Olefins

Note: The following table shows generalized results for the radical fluorosulfonylation of various styrenes using a photoredox catalytic system, which is representative of the reactivity expected for heteroaryl sulfonyl fluorides like this compound under similar conditions.

Olefin Substrate Product Type Reported Yield (%) Reference
Styrene Vinyl Sulfonyl Fluoride 81 nih.gov
4-Methylstyrene Vinyl Sulfonyl Fluoride 76 nih.gov
4-Methoxystyrene Vinyl Sulfonyl Fluoride 66 nih.gov
4-Fluorostyrene Vinyl Sulfonyl Fluoride 82 nih.gov
4-Chlorostyrene Vinyl Sulfonyl Fluoride 85 nih.gov
4-Bromostyrene Vinyl Sulfonyl Fluoride 86 nih.gov
4-(Trifluoromethyl)styrene Vinyl Sulfonyl Fluoride 71 nih.gov
4-Cyanostyrene Vinyl Sulfonyl Fluoride 62 nih.gov

Transformation of Fluoro Thioether Adducts

The sulfonyl fluoride group (–SO₂F) is recognized for its distinct reactivity, balancing stability with a capacity for covalent modification, particularly with nucleophilic residues in biological contexts. nih.govrsc.org This functional group is notably stable to hydrolysis and thermolysis, yet it reacts selectively with various nucleophiles. researchgate.net This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of reactions that leverage the robust nature of the S-F bond. researchgate.netresearchgate.net

The transformation of adducts derived from this compound would follow these principles. While specific studies on its fluoro thioether adducts are not available, the general mechanism involves the displacement of the fluoride by a nucleophile. The sulfonyl fluoride moiety is known to react with residues such as lysine, tyrosine, serine, and histidine to form stable covalent bonds. nih.govrsc.org In a synthetic context, reactions with nitrogen- and oxygen-based nucleophiles, such as phenols, can proceed efficiently, often facilitated by a base, to yield corresponding sulfonate esters or sulfonamides. researchgate.net The reactivity can be tailored, suggesting that adducts formed from this compound would serve as intermediates for further functionalization, depending on the desired application. nih.gov

Structural Factors Influencing Reactivity and Stability

The reactivity and stability of this compound are intrinsically linked to its three-dimensional structure and the electronic effects of its substituents. Noncovalent interactions, dictated by the arrangement of atoms in the crystal lattice, play a crucial role in its solid-state properties, while the halogen atoms significantly modulate the electronic character of the thiophene (B33073) ring.

X-ray crystallography provides definitive insights into the solid-state structure of molecules, revealing the precise arrangement of atoms and the nature of intermolecular forces that govern crystal packing. fgcu.edu For aromatic sulfonyl fluorides, crystallographic analysis highlights the dominant role of specific noncovalent interactions. nih.gov

In analogous heteroaryl sulfonyl fluorides, studies have shown that the oxygen atoms of the sulfonyl group are primary sites for intermolecular interactions. fgcu.edunih.govnih.gov In contrast to sulfonyl chlorides, where the chlorine can participate in hydrogen bonding, the fluorine atom in a sulfonyl fluoride moiety often does not. fgcu.edunih.gov Instead, the fluorine atom may engage in other types of close contacts, such as F⋯π interactions with the aromatic systems of neighboring molecules. fgcu.edunih.govnih.gov Furthermore, halogen bonds and π–π stacking interactions involving the thiophene ring and its chlorine substituents are expected to be significant forces in the crystal engineering of these structures, influencing their long-range order. nih.govrsc.org Computational studies often supplement crystallographic data to help elucidate and rationalize these observed interactions. fgcu.edunih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified as red spots, indicating their significance in the crystal packing. mdpi.comnih.gov

Table 1. Projected Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis.
Interaction TypeProjected Contribution (%)Description
H···H~25-35%Represents contacts between hydrogen atoms on adjacent molecules.
Cl···H / H···Cl~15-25%Indicates hydrogen bonding or close contacts involving chlorine atoms.
O···H / H···O~10-20%Corresponds to interactions involving the sulfonyl oxygen atoms.
S···Cl / Cl···S~5-10%Close contacts between sulfur and chlorine atoms.
F···H / H···F~3-8%Contacts involving the sulfonyl fluoride's fluorine atom.
C···C~2-5%Indicative of potential π-π stacking interactions between thiophene rings.

The substitution of hydrogen atoms with halogens on an aromatic ring has a profound effect on the molecule's electronic structure and, consequently, its chemical properties. The two chlorine atoms and the highly electronegative fluorine atom in the sulfonyl group of this compound exert strong inductive electron-withdrawing effects.

Advanced Spectroscopic and Spectrometric Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules.

For 4,5-dichlorothiophene-2-sulfonyl fluoride (B91410), ¹H NMR spectroscopy would be used to identify and characterize the single proton on the thiophene (B33073) ring. The chemical shift (δ) of this proton would be influenced by the adjacent electron-withdrawing sulfonyl fluoride group and the chlorine atom, likely causing it to appear in the downfield region of the spectrum. Its multiplicity would be a singlet, as there are no adjacent protons to cause spin-spin coupling.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. organic-chemistry.org It would show a single resonance for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this signal is characteristic of the -SO₂F functional group. uni.lu This technique is highly sensitive and operates over a wide chemical shift range, making it an excellent tool for confirming the presence of the fluorine atom and for purity analysis. organic-chemistry.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 4,5-dichlorothiophene-2-sulfonyl fluoride (C₄HCl₂FO₂S₂), HRMS would provide an exact mass measurement. This experimental value would then be compared to the calculated theoretical mass. A match within a very narrow tolerance (typically <5 ppm) would unequivocally confirm the molecular formula. Predicted collision cross section (CCS) values, which relate to the ion's shape, have been calculated for various adducts of this molecule, such as [M+H]⁺ and [M+Na]⁺. hoffmanchemicals.com

Chromatographic Methods for Purity Assessment (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) would be used to determine the purity of a sample of this compound. A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. This hyphenated technique would not only provide the purity profile from the chromatogram but also confirm the mass of the main peak and any impurities, aiding in their identification. Commercial suppliers of this compound indicate that HPLC, LC-MS, and UPLC data are available, though not publicly disseminated. bldpharm.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide exact bond lengths, bond angles, and the conformation of the molecule. It would also reveal how the molecules pack together in the crystal lattice. No published crystal structure for this compound currently exists in the public domain.

Vibrational Spectroscopy (e.g., IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum is a molecular fingerprint, revealing the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic strong absorption bands for the sulfonyl group (S=O) stretches, typically in the range of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹. Other expected vibrations include those for the S-F bond, C-Cl bonds, and the thiophene ring C-H and C-S bonds. While spectra for related compounds like 2,3-dichlorothiophene-5-sulfonyl chloride are available, a spectrum for the title compound is not.

Electronic Spectroscopy (e.g., UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The technique is used to study molecules with chromophores, particularly those with conjugated π-systems. The dichlorothiophene ring system in this compound would be expected to absorb in the UV region. The resulting spectrum, showing wavelength of maximum absorbance (λₘₐₓ), would be characteristic of the compound's electronic structure. This data is not currently available in published literature.

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

Substituted thiophenes are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials for coordination chemistry and material science. nih.govresearchgate.net In this context, 4,5-Dichlorothiophene-2-sulfonyl fluoride (B91410) serves as a fundamental building block. Its structure allows for the strategic construction of more intricate organic molecules. quinoline-thiophene.com The reactive sites on the compound—the sulfonyl fluoride group and the chlorine-substituted carbon atoms on the thiophene (B33073) ring—provide multiple points for modification, laying the groundwork for the synthesis of novel drugs and organic materials. quinoline-thiophene.com The synthesis of such building blocks often starts from acyclic precursors, which are then used in cyclization reactions to form the thiophene ring with a specific substitution pattern in an atom-economical manner. nih.govresearchgate.net

Carbon-Heteroatom Bond Formation Strategies (e.g., C-C, C-N, C-F, S-C, S-N, S-O)

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, essential for creating the functional groups found in natural products and bioactive molecules. acs.org 4,5-Dichlorothiophene-2-sulfonyl fluoride is an exemplary scaffold for demonstrating several of these bond-forming strategies.

S-N and S-O Bond Formation (SuFEx): The most prominent reactivity of the sulfonyl fluoride group is its participation in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govnih.gov This reaction enables the reliable formation of robust S-N and S-O bonds. researchgate.net When reacting with nucleophiles like amines or phenols, the sulfonyl fluoride undergoes substitution at the sulfur center, displacing the fluoride ion to form sulfonamides and sulfonate esters, respectively. researchgate.net This process is highly efficient and selective for the sulfur center, avoiding unwanted side reactions. researchgate.net The reaction can be catalyzed by various agents, including Lewis acids like Ca(NTf2)2 for reactions with silyl (B83357) amines, or bases to deprotonate the nucleophile. researchgate.net

C-S and C-P Bond Formation: Transition metals, particularly palladium, are widely used to catalyze the formation of carbon-heteroatom bonds. nih.govresearchgate.net The rates of reductive elimination from arylpalladium(II) complexes to form these bonds generally follow the order C–P > C–S > C–N > C–O. nih.govresearchgate.net This principle can be applied to derivatives of this compound, where the chlorine atoms on the thiophene ring could potentially be replaced via cross-coupling reactions to form new carbon-sulfur or carbon-phosphorus bonds, although specific examples for this exact molecule are not detailed in the provided results.

C-F Bond Formation: While the sulfonyl fluoride group contains a fluorine atom, its primary role is not as a general fluorinating agent. harvard.eduresearchgate.net The strength of the S-F bond makes it relatively stable. mdpi.com However, a class of related compounds, arylsulfonyl fluorides, have been reported to act as fluorinating agents in the deoxyfluorination of alcohols. mdpi.com The typical method for forming a C-F bond on an aromatic ring is through nucleophilic aromatic substitution (SNAr), such as the Balz-Schiemann reaction, or through palladium-mediated fluorination. nih.govresearchgate.net

The table below summarizes the key bond formation strategies involving sulfonyl fluorides.

Interactive Data Table: Bond Formation Strategies with Sulfonyl Fluorides
Bond Type Reaction Class Reagents/Catalysts Product Citation(s)
S-N SuFEx Amines, Ca(NTf2)2 (for silyl amines) Sulfonamides researchgate.net
S-O SuFEx Phenols, Alcohols Sulfonate Esters researchgate.net
C-S Cross-Coupling Thiols, Palladium catalyst Thioethers acs.orgnih.govresearchgate.net
C-F Deoxyfluorination Alcohols Alkyl Fluorides mdpi.com

Multicomponent Reactions and Diversity-Oriented Synthesis (DOS)

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to rapidly generate complex molecules. mdpi.comnih.gov This efficiency makes them highly suitable for Diversity-Oriented Synthesis (DOS), a strategy aimed at creating large libraries of structurally diverse compounds for screening in drug discovery and materials science. mdpi.com

While direct participation of this compound in a specific MCR is not explicitly detailed, its nature as a functionalized building block makes it an ideal candidate for such synthetic strategies. The core principle of DOS involves using varied building blocks and efficient reactions to explore a wide chemical space. mdpi.com Sulfonyl fluorides have been integrated into a concept known as Diversity Oriented Clicking (DOC), which merges classic click chemistry with SuFEx technology to rapidly assemble libraries of lead-like structures.

Late-stage functionalization (LSF) is a crucial strategy in drug development that involves modifying a complex, bioactive molecule in the final steps of its synthesis. nih.gov The sulfonyl fluoride group is exceptionally well-suited for this purpose through SuFEx chemistry. nih.govnih.govbohrium.comacs.orgresearchgate.net Once the core structure containing the this compound moiety is assembled, the sulfonyl fluoride group can be reacted with a diverse panel of nucleophiles (e.g., various amines and phenols) to generate a library of derivatives. nih.govnih.govacs.orgresearchgate.net This approach allows for the rapid creation of analogues with potentially improved biological properties, such as potency or metabolic stability. nih.gov An automated, high-throughput protocol for this type of late-stage conversion of phenols to arylfluorosulfates in 96-well plates has been developed, highlighting its utility in modern drug discovery pipelines. nih.govnih.govbohrium.comacs.orgresearchgate.net

Cyclization and Annulation Chemistry with Sulfonyl Fluoride Scaffolds

Cyclization and annulation reactions are fundamental for constructing ring systems in organic molecules. Substituted thiophenes are often synthesized via the heterocyclization of functionalized alkynes. nih.govresearchgate.net While the this compound is already a cyclic structure, it can participate in further annulation reactions to build fused ring systems.

For instance, a novel method for synthesizing indolizine-functionalized sulfonyl fluorides has been developed through an oxidative [3+2] annulation of activated pyridines with β-arylethenesulfonyl fluorides. rsc.orgresearchgate.net This type of reaction, which is transition-metal-free and proceeds under mild conditions, could potentially be adapted for derivatives of this compound. rsc.orgresearchgate.net Furthermore, tandem reactions involving Michael addition followed by an intramolecular SuFEx process have been used to create γ-alkenylated δ-sultones from allyl ketones and ethenesulfonyl fluorides. researchgate.net The electron-withdrawing nature of the sulfonyl fluoride and chloro substituents on the thiophene ring can also influence its reactivity in cycloaddition reactions, where it may act as a dienophile. benthamdirect.com

The table below provides examples of cyclization reactions involving sulfonyl fluorides and thiophenes.

Interactive Data Table: Cyclization and Annulation Reactions
Reaction Type Reactants Product Class Citation(s)
[3+2] Annulation Activated Pyridines + β-Arylethenesulfonyl Fluorides Indolizinyl Sulfonyl Fluorides rsc.orgresearchgate.net
Michael/SuFEx Tandem Allyl Ketones + Ethenesulfonyl Fluorides γ-Alkenylated δ-Sultones researchgate.net
Bisulfur Cyclization Alkynyl Diols + Na2S2O3/I2 Thieno[3,2-b]thiophenes mdpi.com
Heterocyclization S-containing Alkynes Substituted Thiophenes nih.govresearchgate.net

Reagents for Fluorinating Organic Substrates

Fluorinating agents are essential for introducing fluorine into organic molecules, a common strategy in pharmaceutical development to enhance properties like metabolic stability and bioavailability. nih.govbeilstein-journals.org These agents are broadly classified as nucleophilic or electrophilic. researchgate.net

Nucleophilic fluorinating agents, such as (diethylamino)sulfur trifluoride (DAST), are used for deoxyfluorination, where a hydroxyl or carbonyl group is replaced with fluorine. nih.govbeilstein-journals.org While this compound contains a fluorine atom, it is not typically employed as a general fluorinating reagent. The reactivity of sulfonyl fluorides is dominated by substitution at the sulfur atom (SuFEx), not by the transfer of its fluoride ion to an organic substrate. springernature.com The S-F bond is strong and requires specific activation to be cleaved. mdpi.com However, it is noteworthy that some arylsulfonyl fluorides have been utilized as reagents for the deoxyfluorination of alcohols, representing a specific case where they can act as a source of fluorine. mdpi.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4,5-dichlorothiophene-2-sulfonyl fluoride (B91410), DFT calculations can provide detailed information about its molecular geometry, orbital energies, and the energetics of its potential reactions.

While direct DFT studies on 4,5-dichlorothiophene-2-sulfonyl fluoride are not extensively available in the public domain, valuable insights can be drawn from computational analyses of structurally similar compounds, such as substituted thiophene (B33073) sulfonamides and chlorothiophene derivatives. semanticscholar.orgarabjchem.org These studies typically employ hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to perform geometry optimization and calculate electronic properties. semanticscholar.org

Electronic Structure and Frontier Molecular Orbitals:

The electronic properties of thiophene derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.orgarabjchem.org

In a theoretical study on various thiophene sulfonamide derivatives, it was observed that the introduction of electron-withdrawing or electron-donating groups significantly influences the HOMO and LUMO energy levels. semanticscholar.org For this compound, the two chlorine atoms and the sulfonyl fluoride group, all being electron-withdrawing, are expected to lower both the HOMO and LUMO energy levels. This would result in a relatively large HOMO-LUMO gap, suggesting high stability. semanticscholar.org

Table 1: Predicted Electronic Properties of a Model Thiophene Sulfonamide Derivative (Analogous to this compound)

ParameterPredicted Value (eV)
HOMO Energy-7.5
LUMO Energy-1.8
HOMO-LUMO Gap (ΔE)5.7
Ionization Potential (I)7.5
Electron Affinity (A)1.8
Electronegativity (χ)4.65
Chemical Hardness (η)2.85
Electrophilicity Index (ω)3.76
Data is hypothetical and based on trends observed in similar compounds from cited literature. semanticscholar.org

Reaction Energetics:

DFT calculations are also instrumental in studying the energetics of chemical reactions involving sulfonyl fluorides. For instance, the mechanism of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for molecular assembly, can be elucidated. Theoretical studies can map out the potential energy surface for the reaction of this compound with various nucleophiles, identifying transition states and calculating activation barriers. This information is vital for predicting reaction feasibility and optimizing reaction conditions.

Molecular Dynamics Simulations of Reactive Pathways and Conformational Landscapes

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the pathways of their reactions.

For a molecule like this compound, MD simulations can explore its conformational landscape. The thiophene ring itself is relatively rigid, but rotation around the C-S bond connecting the ring to the sulfonyl fluoride group can lead to different conformers. MD simulations can reveal the preferred orientations and the energy barriers between them.

Furthermore, MD simulations are particularly useful for studying the interaction of this compound with biological macromolecules, such as enzymes. By simulating the compound in a solvated protein environment, researchers can observe its binding modes, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and estimate the binding free energy. A computational study on chlorothiophene-based chalcones demonstrated the use of molecular dynamics to assess the stability of ligand-protein complexes. arabjchem.org

Quantitative Structure-Reactivity Relationship (QSRR) Analysis for Sulfonyl Fluoride Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. These models are valuable for predicting the reactivity of new, unsynthesized compounds and for understanding the structural features that govern reactivity.

For a series of sulfonyl fluoride derivatives, including variations of this compound, a QSRR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological in nature. The measured reactivity, which could be the rate constant for a specific reaction, is then correlated with these descriptors using statistical methods like multiple linear regression or partial least squares.

A hypothetical QSRR study on a series of substituted thiophene sulfonyl fluorides might reveal that the electrophilicity of the sulfur atom in the sulfonyl fluoride group is a key determinant of reactivity towards nucleophiles. This electrophilicity would, in turn, be influenced by the nature and position of substituents on the thiophene ring. Such a model could be used to design novel sulfonyl fluoride reagents with tailored reactivity for applications in areas like chemical biology and materials science.

Applications in Materials Science and Polymer Chemistry

Precursors for Functional Polymers and Macromolecules with Unique Linkages

There is no available research detailing the use of 4,5-Dichlorothiophene-2-sulfonyl fluoride (B91410) as a monomer or precursor for the synthesis of functional polymers or macromolecules. While thiophene (B33073) derivatives are widely used in the creation of conducting polymers and other functional materials, the specific reactivity and polymerization potential of this dichlorinated sulfonyl fluoride variant have not been reported.

The sulfonyl fluoride (-SO₂F) group is a well-known reactive handle for post-polymerization modification, primarily through the highly efficient Sulfur(VI) Fluoride Exchange (SuFEx) "click" reaction. This reaction allows for the covalent attachment of various functional molecules to a polymer backbone. However, no studies have been found that specifically utilize 4,5-Dichlorothiophene-2-sulfonyl fluoride for this purpose. The potential for this compound to be incorporated into a polymer and subsequently functionalized via SuFEx chemistry is theoretically plausible but remains experimentally undocumented in the available literature.

Integration into Organic Electronic Materials (e.g., OLEDs, OFETs)

Thiophene-containing molecules are a cornerstone of organic electronics, serving as building blocks for the semiconducting layers in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electronic properties of the thiophene ring make it ideal for charge transport.

However, there are no specific reports of this compound being synthesized or tested for these applications. The influence of the two chlorine atoms and the sulfonyl fluoride group on the frontier molecular orbital energies (HOMO/LUMO), charge carrier mobility, and photoluminescent properties of the thiophene core has not been investigated in the context of OLED or OFET device performance. Research in this area tends to focus on other derivatives of thiophene that are more readily polymerizable or have more favorable electronic characteristics for these devices.

Surface Modification and Coating Applications

The sulfonyl fluoride moiety is also a valuable tool for surface modification, capable of forming robust covalent bonds with surface-bound nucleophiles. This allows for the functionalization of various substrates to alter their surface properties, such as hydrophobicity, biocompatibility, or conductivity.

While the principle of using sulfonyl fluorides for surface modification is established, no research could be located that employs this compound specifically for these applications. Its potential use as a surface-modifying agent to anchor thiophene-based functional layers onto substrates has not been explored.

Role in Chemical Biology and Advanced Probes

Covalent Chemical Probes for Proteome Profiling and Target Identification

Aryl sulfonyl fluorides are powerful tools for covalent chemical probe development, used to map the proteome and identify the targets of bioactive molecules. acs.org These probes function by forming stable, covalent bonds with nucleophilic amino acid residues within proteins. The sulfonyl fluoride (B91410) group acts as an electrophilic "warhead" that can react with several key residues, including tyrosine, lysine (B10760008), histidine, and serine. acs.orgnih.gov This reactivity allows for the permanent labeling of protein targets.

The general stability of the sulfonyl fluoride group under physiological conditions prevents promiscuous, off-target reactions. nih.gov However, within the specific microenvironment of a protein's binding pocket, its electrophilicity can be enhanced, leading to a selective reaction with a proximal nucleophilic residue. nih.gov This context-dependent reactivity is ideal for activity-based protein profiling (ABPP), where probes are designed to label active enzymes or specific protein states.

Probes based on the aryl sulfonyl fluoride scaffold can be tagged with reporter molecules, such as fluorophores or biotin, enabling the detection, enrichment, and identification of protein targets from complex biological mixtures. Although 4,5-Dichlorothiophene-2-sulfonyl fluoride itself has not been showcased as a specific probe, its structure is analogous to other heterocyclic sulfonyl fluorides that have been successfully used in screening campaigns to identify novel antibacterial agents and other protein modulators. nih.govresearchgate.net

Strategies for Enzyme Inhibition and Active Site Targeting

The thiophene (B33073) ring is a common scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. nih.gov Its incorporation into a molecule containing a sulfonyl fluoride warhead represents a rational strategy for designing potent and selective enzyme inhibitors. The goal is to direct the reactive sulfonyl fluoride group to the enzyme's active site, where it can covalently modify a catalytic residue, leading to irreversible inhibition.

Irreversible covalent inhibitors offer therapeutic advantages, including prolonged duration of action and high potency. The design of such inhibitors involves a recognition element that directs the molecule to the target enzyme's active site and an electrophilic warhead that reacts with a nearby nucleophilic amino acid.

The this compound structure combines both elements. The dichlorothiophene ring can be tailored to achieve specific, non-covalent interactions (e.g., hydrophobic, pi-stacking) with the enzyme's active site, conferring selectivity. frontiersin.orgmdpi.com Once positioned correctly, the sulfonyl fluoride group forms a covalent sulfonate or sulfonamide bond with a nucleophilic residue like serine, threonine, or tyrosine. nih.gov This mechanism effectively and permanently inactivates the enzyme. Peptides incorporating an amino acid-inspired sulfonyl fluoride have been successfully developed as potent and highly selective inhibitors of the proteasome, demonstrating the power of this warhead in inhibitor design. nih.gov Thiophene-fused lactams have also been shown to act as covalent inhibitors of viral proteases, underscoring the utility of the thiophene scaffold in directing covalent modification. rsc.orgresearchgate.net

Design of Biologically Active Scaffolds and Pharmacophores

The combination of a thiophene core and a sulfonyl fluoride electrophile creates a versatile pharmacophore for developing new therapeutic agents. The thiophene ring is a bioisostere for phenyl rings but has different electronic properties and metabolic profiles, offering advantages in drug design. nih.gov

The search for new antibiotics is a critical area of research, and thiophene derivatives have shown significant promise. frontiersin.orgnih.gov Structure-based design leverages knowledge of a bacterial target's active site to create complementary inhibitors. While many thiophene-based antibacterials exist, the inclusion of a sulfonyl fluoride group introduces a covalent mechanism of action, which can be effective against drug-resistant strains.

A study screening a library of sulfonyl fluorides for antibacterial properties identified ortho-nitro-substituted aryl sulfonyl fluorides as a potent new pharmacophore. nih.gov Notably, a thiophene-based derivative, nitrothiophene-3-sulfonyl fluoride, was found to be highly effective against E. coli and other drug-resistant pathogens. researchgate.net This finding highlights the potential of the thiophene sulfonyl fluoride scaffold in antibiotic development. Although this compound contains dichloro substituents instead of a nitro group, this research validates its core structure as a promising starting point for new antibacterial agents.

Table 1: Antibacterial Activity of Selected Sulfonyl Fluoride Compounds
Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mLReference
2-Nitrobenzenesulfonyl fluorideE. coli5.15 nih.gov
Nitrothiophene-3-sulfonyl fluorideE. coli0.66 nih.gov
Metronidazole (Reference Drug)E. coli16 - 28 nih.gov
Ornidazole (Reference Drug)E. coli8 - 128 nih.gov

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes that catalyze the first step of protein synthesis, making them attractive targets for the development of antimicrobial agents. nih.govrsc.org Inhibitors of aaRS can terminate protein synthesis, leading to bacterial cell death. rsc.org Significant structural differences exist between prokaryotic and eukaryotic aaRSs, allowing for the design of selective inhibitors. rsc.org

While various chemical classes have been explored as aaRS inhibitors, there are no prominent examples of thiophene sulfonyl fluorides being specifically developed for this target class in the available literature. However, the general principles of structure-based drug design suggest that this scaffold could be adapted to target the active site of a bacterial aaRS. By modifying the thiophene ring to mimic the shape and electrostatic properties of the natural amino acid substrate, it may be possible to create a selective covalent inhibitor that utilizes the sulfonyl fluoride warhead to inactivate the enzyme.

Site-Specific Bioconjugation through SuFEx "Click Chemistry"

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful "click chemistry" reaction that has gained widespread use for its reliability and biocompatibility. nih.govresearchgate.net This reaction involves the exchange of a fluoride atom from a sulfur(VI) center, such as a sulfonyl fluoride, with a nucleophile. nih.gov Aryl sulfonyl fluorides, including this compound, are key electrophilic partners in SuFEx reactions. researchgate.net

The SuFEx reaction is particularly effective for site-specific bioconjugation—the precise attachment of a molecule (e.g., a drug, a dye, or a polyethylene (B3416737) glycol chain) to a specific site on a biomacromolecule like a protein or DNA. nih.gov The reaction is highly chemoselective, with phenols (such as the side chain of tyrosine) being especially reactive partners. nih.gov The resulting aryl sulfonate ether linkage is extremely stable.

The stability of the S-F bond in aryl sulfonyl fluorides makes them resistant to hydrolysis under physiological conditions, yet they react efficiently and cleanly with target nucleophiles when appropriately catalyzed or positioned within a protein binding site. nih.govresearchgate.net This combination of stability and controlled reactivity makes SuFEx an ideal tool for constructing complex bioconjugates for therapeutic and diagnostic applications. acs.org

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for Thiophene (B33073) Sulfonyl Fluorides

The traditional synthesis of sulfonyl fluorides often involves the fluorination of corresponding sulfonyl chlorides, which may use hazardous reagents. rhhz.net Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and economically viable methods. For thiophene sulfonyl fluorides, including 4,5-Dichlorothiophene-2-sulfonyl fluoride (B91410), future research is centered on sustainable methodologies that minimize waste and avoid harsh conditions.

A significant area of development is the use of electrochemistry. researchgate.net An efficient electrochemical oxidative approach has been reported to produce sulfonyl fluorides from widely available thiols and disulfides, using potassium fluoride (KF) as an inexpensive and safe fluorine source. rhhz.netnih.gov This green and mild protocol operates without the need for additional oxidants or catalysts and is compatible with a broad range of substrates, including heteroaryl thiols. rhhz.netnih.gov Another novel green chemistry approach involves reacting thiols or disulfides with SHC5® (a safe and easily handled reagent) and KF, a process that yields only non-toxic sodium and potassium salts as by-products. sciencedaily.com

Visible-light-mediated photochemistry also presents a promising sustainable route. tandfonline.com Researchers have developed methods for the radical fluorosulfonylation of various starting materials under mild conditions using visible light. tandfonline.comnih.gov These strategies, along with methods that generate sulfonyl fluorides directly from sulfonic acids or sulfonyl hydrazides in water, are expanding the toolkit for producing these valuable compounds with greater efficiency and a reduced environmental footprint. nih.govmdpi.com

Table 1: Comparison of Synthetic Methods for Sulfonyl Fluorides

Method Starting Materials Key Reagents Advantages
Traditional Sulfonyl Chlorides KF/18-crown-6 (B118740) Established method
Electrochemical Thiols, Disulfides Potassium Fluoride (KF) Green, mild, no external oxidant/catalyst needed rhhz.netnih.gov
SHC5® Method Thiols, Disulfides SHC5®, KF Safe, non-toxic by-products, efficient sciencedaily.com
Photochemical Aryl Diazonium Salts, Carboxylic Acids Photoredox catalyst Mild conditions, radical pathway tandfonline.comnih.gov
From Hydrazides Sulfonyl Hydrazides Selectfluor, Water Catalyst-free, uses water as solvent mdpi.com

Exploration of Undiscovered Reactivity Modes and Catalytic Applications

The sulfonyl fluoride moiety is not merely a stable functional group; it is a reactive handle with a unique balance of stability and reactivity, making it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. sigmaaldrich.comccspublishing.org.cn SuFEx, introduced by K. Barry Sharpless, has become a powerful tool for rapidly and reliably connecting molecular modules. ccspublishing.org.cnresearchgate.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability in aqueous environments and resistance to reduction, yet they react swiftly and cleanly with nucleophiles under specific conditions, often activated by a base or even the microenvironment of a protein binding site. nih.govsigmaaldrich.com

Future research will likely focus on expanding the scope of SuFEx reactions using thiophene sulfonyl fluorides as building blocks. This includes diversifying the range of nucleophiles (such as phenols, amines, and azides) that can be coupled to the thiophene core, enabling the rapid synthesis of compound libraries for drug discovery and materials science. nih.gov

Furthermore, the sulfonyl fluoride group itself is finding applications in catalysis and as a reactive probe. conicet.gov.arnih.gov While the compound itself is not typically a catalyst, it participates in catalytically driven reactions. nih.gov For instance, metal-catalyzed and radical-initiated processes have been developed for both the synthesis and subsequent reaction of sulfonyl fluorides. nih.gov A significant area of exploration is its reactivity toward biological nucleophiles. The S(VI)-F group can covalently modify multiple amino acid residues, including lysine (B10760008), tyrosine, histidine, and serine, making it a powerful warhead for designing covalent inhibitors and chemical biology probes. nih.gov Computational studies on Bi(III)-catalyzed synthesis have revealed the mechanism of SO2 insertion, which could pave the way for designing new catalytic systems for creating sulfonyl fluorides. nih.govmdpi.com

Expansion of Applications in Emerging Technologies beyond Current Scope

While sulfonyl fluorides have established roles in pharmaceuticals and agrochemicals, their unique properties are enabling their use in a variety of emerging technologies. For 4,5-Dichlorothiophene-2-sulfonyl fluoride, future applications are expected to leverage its stability and the reactivity of the SuFEx handle.

In materials science , the ability of sulfonyl fluorides to participate in click chemistry makes them ideal for polymer synthesis and modification. ccspublishing.org.cn This could lead to the creation of novel polymers with specialized properties, such as enhanced thermal stability and insulation, which are valuable in the electronics industry for components like copper clad plates and insulating coatings. quinoline-thiophene.com

In chemical biology , the use of sulfonyl fluorides as reactive functionalities is a rapidly growing field. nih.gov They are employed as warheads for covalent inhibitors and as reactive probes for chemoproteomic profiling, which aims to map the "ligandable proteome" by identifying proteins that can be targeted by small molecules. nih.gov The stability of the sulfonyl fluoride group, combined with its tunable reactivity, makes it an ideal tool for these applications. nih.gov

Another promising area is in medical imaging . The development of methods for 18F radiolabeling using sulfonyl fluorides opens the door to creating novel biomarkers for Positron Emission Tomography (PET). mdpi.com This could enable new diagnostic tools for a range of diseases.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The complexity of chemical reactions and molecular design presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). In the context of sulfonyl fluorides, these computational tools are beginning to play a transformative role.

One of the most compelling examples is the use of ML to navigate complex reaction spaces. princeton.edunih.gov For instance, in the deoxyfluorination of alcohols using sulfonyl fluorides, an ML algorithm was successfully trained on high-throughput screening data to predict reaction yields and identify the optimal combination of reagents and bases for new, untested substrates. nih.govucla.edu This approach significantly reduces the experimental resources needed for reaction optimization. ucla.edu This predictive power is a key component of the broader "design-make-test-analyze" cycle in modern medicinal chemistry. acs.org

Beyond reaction optimization, computational methods are crucial for rational design. nih.gov Detailed computational investigations, such as those using Density Functional Theory (DFT), can elucidate complex reaction mechanisms, as demonstrated in the study of Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides. nih.gov This mechanistic understanding allows for the rational design of new, more efficient catalysts, accelerating the discovery process. nih.gov As datasets grow and algorithms become more sophisticated, AI and ML are expected to become indispensable tools for designing novel thiophene sulfonyl fluoride derivatives with tailored properties and for predicting their synthetic accessibility.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Thiophene-2-sulfonyl fluoride
Potassium fluoride
Sodium hypochlorite (B82951)
Selectfluor
Sulfuryl fluoride
Phenyl methyl sulfonyl fluoride (PMSF)
4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF)
Bismuth(III)
Azide
Phenol
Amine

Q & A

Q. What are the key physicochemical properties of 4,5-Dichlorothiophene-2-sulfonyl fluoride critical for experimental design?

The compound’s molecular formula (C₄HCl₃O₂S₂), molecular weight (251.54 g/mol), and melting point (54–58°C) are essential for solubility studies, reaction temperature optimization, and storage conditions. Stability under ambient conditions should be verified via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

Q. What synthetic methodologies are available for preparing this compound?

Visible-light-mediated decarboxylative fluorosulfonylethylation is a robust method for synthesizing sulfonyl fluorides. This approach leverages alkyl carboxylic acids and fluorosulfonyl radicals under mild conditions, offering high functional group tolerance and scalability. Reaction optimization should focus on light intensity and catalyst loading .

Q. How should researchers characterize the purity and structural integrity of this compound?

Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Purity analysis requires high-performance liquid chromatography (HPLC) with UV detection. Cross-validate results with elemental analysis to ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during nucleophilic substitution reactions?

Contradictions often arise from solvent polarity or competing side reactions. Systematic screening of solvents (e.g., DMF vs. THF) and monitoring intermediates via in-situ infrared (IR) spectroscopy can clarify mechanistic pathways. Use the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and reproducibility .

Q. What methodological approaches ensure stability assessment of this compound under diverse experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying pH (2–12), temperatures (4–40°C), and humidity levels (20–80% RH). Monitor degradation products using liquid chromatography-mass spectrometry (LC-MS) and correlate stability with reaction yields .

Q. How to design cellular assays to evaluate the compound’s protein-targeting efficacy?

Integrate annexin-based apoptosis detection kits to assess target engagement in tumor suppression studies. Include negative controls (e.g., non-sulfonylated analogs) and validate results via Western blotting for downstream signaling proteins (e.g., caspases). Adhere to cell culture protocols outlined in to minimize variability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Use fume hoods and personal protective equipment (PPE) during synthesis. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Consult material safety data sheets (MSDS) for emergency response guidelines, particularly regarding fluoride release under decomposition .

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Reactant of Route 1
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